molecular formula C10H18FNO3 B13476172 tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate

tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate

Cat. No.: B13476172
M. Wt: 219.25 g/mol
InChI Key: JPMCCCQROGOYML-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of a tert-butyl group, a fluoro substituent, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism and toxicity of carbamate esters.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs, particularly those targeting enzymes or receptors that interact with carbamate esters.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro substituent may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

  • tert-Butyl N-(3-hydroxy-2-pyridinyl)carbamate
  • tert-Butyl N-methyl-N-(2-oxoethyl)carbamate

Comparison: Compared to similar compounds, tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C11H18FNO3 and a molecular weight of 219.25 g/mol, this compound incorporates a tert-butyl group linked to a carbamate moiety and a fluoro-substituted ketone, which may enhance its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of target proteins, potentially leading to inhibition or modulation of enzyme activity. The presence of the fluoro substituent is believed to enhance the compound's specificity and binding affinity, making it an effective inhibitor in biochemical assays.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor in enzyme-catalyzed reactions involving carbamates, which may allow for the exploration of metabolic pathways and toxicity associated with carbamate esters.
  • Antiviral Properties : Preliminary studies suggest that similar compounds have been explored for their antiviral properties, indicating a potential therapeutic application for this compound .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The following table summarizes related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
tert-butyl N-(3-hydroxy-2-pyridinyl)carbamateContains a pyridine ringDifferent functional group affects reactivity
tert-butyl N-methyl-N-(2-oxoethyl)carbamateContains a methyl group instead of a fluoro substituentVariation in steric properties
tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamateLacks the fluoro substituentDifferent reactivity profile due to absence of fluorine

The fluoro group significantly influences the compound's chemical reactivity and biological activity, enhancing its stability and lipophilicity, which are advantageous for selective interactions with biological targets.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar carbamate derivatives. For instance, research conducted on various analogs has illustrated their effectiveness in modulating enzyme activities linked to metabolic disorders. The findings suggest that structural modifications can lead to enhanced potency and selectivity, highlighting the importance of SAR in drug design .

Properties

Molecular Formula

C10H18FNO3

Molecular Weight

219.25 g/mol

IUPAC Name

tert-butyl N-(4-fluoro-2-methyl-3-oxobutan-2-yl)carbamate

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(4,5)7(13)6-11/h6H2,1-5H3,(H,12,14)

InChI Key

JPMCCCQROGOYML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)CF

Origin of Product

United States

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